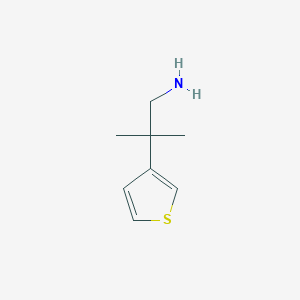
2-Methyl-2-(thien-3-yl)propylamine
Descripción general
Descripción
2-Methyl-2-(thien-3-yl)propylamine is an organic compound with the molecular formula C8H13NS It is characterized by the presence of a thiophene ring attached to a propylamine group
Mecanismo De Acción
Target of Action
The primary target of the compound “2-Methyl-2-(thien-3-yl)propylamine” is currently unknown. This compound belongs to the class of organic compounds known as amines, which are characterized by their functional group that contains a basic nitrogen atom . Amines play a significant role in the biological system, often acting as neurotransmitters or precursors to neurotransmitters . .
Mode of Action
As an amine, it may interact with various biological targets, such as receptors or enzymes, and modulate their activity . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Amines can be involved in a wide range of biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes . The downstream effects of these pathways can vary widely, depending on the specific context and the targets involved.
Result of Action
As an amine, it could potentially influence various cellular processes, such as signal transduction, gene expression, or metabolic pathways . The specific effects would depend on the compound’s targets and the cells’ biochemical context.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thien-3-yl)propylamine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method includes the use of indium (III) trifluoromethanesulfonate as a catalyst in a nucleophilic aromatic substitution reaction. The reaction is carried out in a Schlenk tube under nitrogen atmosphere, with solvents such as 1,4-dioxane and toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(thien-3-yl)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(thien-3-yl)propylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(thien-2-yl)propylamine
- 2-Methyl-2-(thien-4-yl)propylamine
- 2-Methyl-2-(furan-3-yl)propylamine
Uniqueness
2-Methyl-2-(thien-3-yl)propylamine is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .
Propiedades
IUPAC Name |
2-methyl-2-thiophen-3-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHOKBSEMKQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
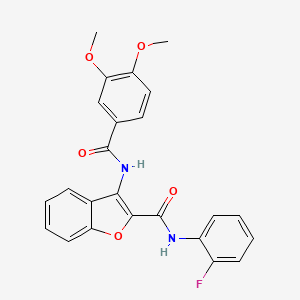
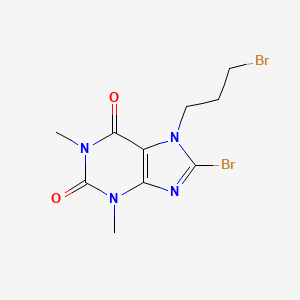
![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)
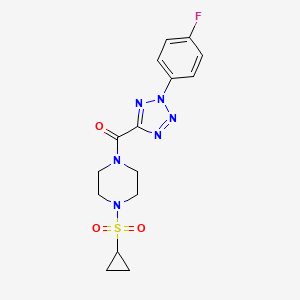
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2824238.png)
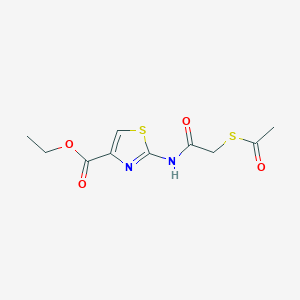
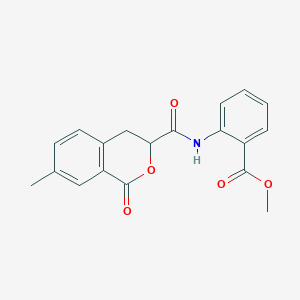
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2824241.png)
![1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2824243.png)
![2-Methyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2824244.png)
![rac-methyl(1R,3s)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylatehydrochloride](/img/structure/B2824245.png)
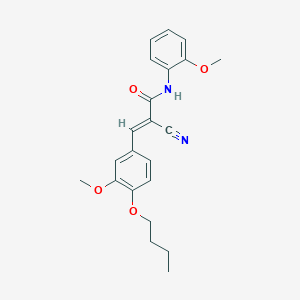
![2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2824247.png)
![4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2824248.png)
